molecular formula C17H16N4O2S B15084957 4-(((3-(3-Ethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol CAS No. 497921-87-6

4-(((3-(3-Ethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol

Cat. No.: B15084957
CAS No.: 497921-87-6
M. Wt: 340.4 g/mol
InChI Key: ITBOXPWBAJKLFV-WOJGMQOQSA-N
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Description

4-((E)-{[3-(3-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol is a complex organic compound that features a triazole ring, a phenol group, and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((E)-{[3-(3-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with hydrazine.

    Introduction of the Ethoxyphenyl Group: This step involves the reaction of the triazole intermediate with 3-ethoxybenzaldehyde under acidic or basic conditions.

    Formation of the Imino Group: The final step involves the condensation of the triazole derivative with 4-hydroxybenzaldehyde to form the imino linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated phenol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological targets and its potential as a lead compound for drug development.

Medicine

In medicine, the compound’s derivatives could be explored for their therapeutic potential. For example, the triazole ring is a common motif in many pharmaceuticals, and modifications to this structure could yield new drugs with improved efficacy and safety profiles.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-((E)-{[3-(3-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The triazole ring may play a crucial role in binding to biological targets, while the phenol and ethoxyphenyl groups could influence the compound’s overall bioactivity and pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

  • 4-((E)-{[3-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
  • 4-((E)-{[3-(3-ethoxyphenyl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
  • 4-((E)-{[3-(3-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)aniline

Uniqueness

The uniqueness of 4-((E)-{[3-(3-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group can influence its solubility and reactivity, while the triazole ring provides a versatile scaffold for further modifications.

Properties

CAS No.

497921-87-6

Molecular Formula

C17H16N4O2S

Molecular Weight

340.4 g/mol

IUPAC Name

3-(3-ethoxyphenyl)-4-[(E)-(4-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H16N4O2S/c1-2-23-15-5-3-4-13(10-15)16-19-20-17(24)21(16)18-11-12-6-8-14(22)9-7-12/h3-11,22H,2H2,1H3,(H,20,24)/b18-11+

InChI Key

ITBOXPWBAJKLFV-WOJGMQOQSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)O

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)O

Origin of Product

United States

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